molecular formula C12H19NS B5745508 1-(thiophen-3-ylmethyl)azocane

1-(thiophen-3-ylmethyl)azocane

Cat. No.: B5745508
M. Wt: 209.35 g/mol
InChI Key: LOOLPYZYJXBZPQ-UHFFFAOYSA-N
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Description

1-(Thiophen-3-ylmethyl)azocane is a synthetic organic compound of significant interest in research and development, particularly in the field of medicinal chemistry. It features a unique molecular structure comprising an eight-membered azocane ring (a saturated heterocycle with seven carbon atoms and one nitrogen atom ) that is substituted with a thiophen-3-ylmethyl group. This combination of a nitrogen-containing saturated ring and a thiophene heteroaromatic system creates a versatile scaffold. The thiophene ring is a well-established "privileged structure" in drug discovery, known for its presence in numerous therapeutic agents across a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects . Similarly, azocane and related azacycloalkane structures are valuable frameworks in the design of bioactive molecules. As such, this compound serves as a critical advanced intermediate or building block for the synthesis of more complex molecules, such as novel heterocyclic compounds or potential pharmacologically active agents. Researchers can utilize this compound to explore structure-activity relationships (SAR), develop combinatorial libraries, or create novel compounds targeting various biological pathways. Its primary value lies in its potential to be further functionalized, owing to the distinct chemical environments of its saturated azocane ring and the aromatic thiophene moiety. This product is intended for chemical and pharmaceutical research applications only. It is not for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(thiophen-3-ylmethyl)azocane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NS/c1-2-4-7-13(8-5-3-1)10-12-6-9-14-11-12/h6,9,11H,1-5,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOLPYZYJXBZPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)CC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Reaction Pathways and Selectivity

Detailed Mechanisms of Azocane (B75157) Ring Formation

The construction of the eight-membered azocane ring is a significant synthetic challenge due to unfavorable entropic and enthalpic factors. Modern organometallic and classical organic reactions offer pathways to overcome these hurdles.

Mechanism of Rhodium-Catalyzed Processes, Including Alkene Insertion Reversibility

Rhodium-catalyzed cycloaddition–fragmentation strategies have emerged as a powerful method for the synthesis of substituted azocanes. nih.govacs.org These processes provide a direct and modular entry into these complex eight-membered N-heterocyclic systems. nih.gov

The catalytic cycle typically begins with an N-cyclopropylacrylamide derivative. A cationic Rh(I) catalyst, ligated by phosphines, engages in a directed insertion into the proximal C-C bond of the cyclopropane (B1198618) ring in the presence of carbon monoxide (CO). This regioselective step forms a key rhodacyclopentanone intermediate. nih.govacs.org Subsequent migratory insertion of a tethered alkene into the rhodium-acyl bond generates a bicyclic intermediate. This intermediate then undergoes fragmentation, often through a β-hydride elimination, to yield the final azocane product. acs.org

A plausible mechanism for this transformation is detailed below:

Directed C-C Activation : A cationic Rh(I) complex and CO insert into the less sterically hindered proximal C-C bond of an N-cyclopropylacrylamide substrate (e.g., 13 ) to form a rhodacyclopentanone intermediate (14a or 14b ). acs.org

Alkene Insertion : The tethered alkene component inserts into the Rh-acyl bond of the rhodacyclopentanone. nih.govacs.org This step forms a bicyclic rhodium intermediate (e.g., 16a or 16b ). acs.org

Fragmentation : The bicyclic intermediate undergoes a syn-β-hydride elimination, which breaks a C-C bond of the original cyclopropane ring structure and forms the eight-membered azocane ring. acs.org

Crucially, mechanistic and stereochemical studies have provided strong evidence that the migratory insertion of the alkene into the rhodacyclopentanone intermediate can be a reversible process. nih.govacs.org This reversibility allows for the equilibration between regioisomeric rhodacyclopentanone intermediates. For instance, while the formation of one intermediate (14a ) might be sterically favored, it may lead to a non-productive pathway where syn-β-hydride elimination is not possible. The reversibility of the alkene insertion allows the system to instead proceed through a less favored but productive intermediate (14b ), which is properly configured for the final fragmentation step to deliver the desired azocane regioisomer. acs.org

Table 1: Key Steps in Rhodium-Catalyzed Azocane Synthesis

StepDescriptionIntermediateKey Feature
1. C-C Activation Directed insertion of Rh(I) and CO into a cyclopropane C-C bond.RhodacyclopentanoneHigh regioselectivity controlled by a directing group. nih.gov
2. Alkene Insertion Migratory insertion of a tethered alkene into the Rh-acyl bond.Bicyclic Rhodium ComplexReversible process , allowing for mechanistic correction. nih.govacs.org
3. Fragmentation β-hydride elimination from the bicyclic intermediate.Azocane ProductForms the eight-membered ring. acs.org

Role of Enolate Intermediates and 1,4-Addition in Azocane Synthesis

The 1,4-addition of nucleophiles to α,β-unsaturated carbonyl compounds, known as the Michael addition, is a fundamental C-C bond-forming reaction that can be pivotal in constructing the carbon backbone of the azocane ring. thieme-connect.de Enolates are common nucleophiles in these reactions. thieme-connect.de The regioselectivity of an enolate adding to a Michael acceptor (1,2-addition vs. 1,4-addition) is influenced by several factors, including steric hindrance on the enone, the bulkiness of the enolate, the nature of the counterion, and solvent conditions. thieme-connect.denih.gov Softer enolates generally favor 1,4-addition. thieme-connect.de

A potential pathway to an azocane precursor could involve an intramolecular 1,4-addition. In this scenario, a linear substrate containing both a nucleophilic enolate (or aza-enolate) at one end and a Michael acceptor at the other could cyclize to form the eight-membered ring.

The formation of reactive enolates is key to this process. For instance, a BF₃-promoted 1,4-addition of a bulky nucleophile to an α-iodo enone can yield a β-substituted-α-iodo ketone, which can then be converted into a reactive magnesium enolate upon treatment with a Grignard reagent like EtMgBr. nih.gov This subsequent enolate is then capable of reacting with various electrophiles. nih.gov Aza-enolates, the nitrogen analogs of enolates, are generated by treating an imine with a strong, non-nucleophilic base like lithium diisopropylamide (LDA). These intermediates are generally more reactive than their oxygen counterparts. youtube.com

Table 2: Factors Influencing 1,4-Addition of Enolates

FactorInfluence on 1,4-AdditionRationale
Enone Structure Increased bulk on β-substituent favors 1,2-addition. thieme-connect.deSteric hindrance at the β-position disfavors nucleophilic attack.
Enolate Structure Bulky enolates can increase the propensity for 1,4-addition. thieme-connect.deSteric hindrance at the carbonyl carbon disfavors 1,2-addition.
Solvent The presence of HMPA generally favors 1,4-addition. thieme-connect.deSolvent effects on the hardness/softness of the nucleophile.
Reaction Conditions Higher temperatures or longer reaction times can convert a 1,2-adduct to a 1,4-adduct. thieme-connect.deThe 1,2-addition is often reversible and kinetically favored, while the 1,4-adduct is thermodynamically more stable.

Mechanistic Insights into Asymmetric Azocane Syntheses

Asymmetric synthesis is crucial for producing enantiomerically pure compounds, which is of paramount importance in medicinal chemistry. mdpi.comnih.gov Achieving an asymmetric synthesis of a substituted azocane like 1-(thiophen-3-ylmethyl)azocane involves converting a prochiral substrate into a chiral product with a high degree of stereoselectivity. uwindsor.ca This can be accomplished using chiral catalysts, chiral auxiliaries, or chiral reagents. nih.gov

Mechanistically, asymmetric catalysis operates by creating a chiral environment around the reacting molecules, which lowers the activation energy for the formation of one enantiomer over the other. numberanalytics.com For instance, in a potential asymmetric 1,4-addition to form the azocane ring, a chiral catalyst would bind to the substrate to form a diastereomeric transition state, guiding the nucleophilic attack from a specific face.

Key strategies and mechanistic considerations include:

Chiral Catalysts : The development of novel chiral catalysts, such as those based on N-heterocyclic carbenes (NHCs) or chiral diphosphine ligands like BINAP, has revolutionized asymmetric synthesis. numberanalytics.com In a metal-catalyzed reaction, the choice of a chiral ligand complexed to the metal (e.g., Rhodium) can dictate the stereochemical outcome. numberanalytics.com

Organocatalysis : Small organic molecules can act as catalysts to induce stereoselectivity. mdpi.com For example, a chiral secondary amine catalyst can react with an α,β-unsaturated aldehyde to form a chiral iminium ion. This activation lowers the LUMO of the Michael acceptor and the chiral catalyst shields one face of the molecule, directing the nucleophilic attack to the other face, thus controlling the stereochemistry of the 1,4-addition. mdpi.com

Substrate Control : Chirality can be introduced from a chiral starting material (the "chiral pool" approach). nih.gov For example, an asymmetric synthesis of substituted azepane derivatives has been developed where key stereocenters are generated via the oxidative cleavage of a bicyclic precursor, with the stereochemistry being controlled by the existing ring structure. nih.gov

Mechanistic Understanding of Thiophene (B33073) Functionalization

The thiophene ring is the second key component of the target molecule. Its functionalization, specifically the introduction of the methylazocane group at the 3-position, relies on understanding its aromatic reactivity.

Electrophilic Aromatic Substitution Mechanisms on the Thiophene Ring

Thiophene is an aromatic heterocycle that readily undergoes electrophilic aromatic substitution (SₑAr). brainly.innumberanalytics.com It is significantly more reactive than benzene (B151609) in these reactions due to the electron-donating effect of the sulfur atom, which can stabilize the cationic intermediate through resonance. numberanalytics.comwikipedia.org

The general mechanism for electrophilic substitution on thiophene involves two main steps:

Formation of the Sigma Complex : An electrophile (E⁺) attacks the electron-rich π-system of the thiophene ring, forming a positively charged intermediate known as a sigma complex or Wheland intermediate. numberanalytics.comresearchgate.net This intermediate is resonance-stabilized, with the sulfur atom participating by donating a lone pair of electrons. brainly.in

Restoration of Aromaticity : A base removes a proton from the carbon atom that was attacked by the electrophile, collapsing the intermediate and restoring the aromaticity of the ring to yield the substituted thiophene. researchgate.net

Substitution on thiophene preferentially occurs at the C2 (or α) position over the C3 (or β) position. This regioselectivity is explained by the relative stabilities of the cationic intermediates. Attack at C2 allows the positive charge to be delocalized over three atoms, including the sulfur atom, resulting in a more stable intermediate. Attack at C3 results in a less stable intermediate where the positive charge is delocalized over only two carbon atoms. brainly.in Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation. brainly.innumberanalytics.com

Nucleophilic Reactivity and Substitution Patterns on Thiophenes

While less common than electrophilic substitution, thiophene and its derivatives can also undergo nucleophilic aromatic substitution (SₙAr), particularly when the ring is activated by strong electron-withdrawing groups. nih.govnih.gov In fact, thiophenes are often more reactive than their benzene analogues in SₙAr reactions. edurev.inuoanbar.edu.iq

The SₙAr mechanism is generally a stepwise process:

Nucleophilic Addition : The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer adduct or σ-complex. nih.gov The ability of the thiophene ring, particularly the sulfur atom's d-orbitals, to stabilize this negative charge contributes to its increased reactivity compared to benzene. edurev.in

Elimination of the Leaving Group : The leaving group departs, restoring the aromaticity of the thiophene ring and forming the final substituted product. nih.gov

A computational study on the reaction of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine (B122466) confirmed a stepwise pathway. The initial step is the addition of the nucleophile (pyrrolidine) to the C2 position of the thiophene. This is followed by the elimination of the leaving group (methoxide), a process that can be catalyzed by an additional molecule of the nucleophile. nih.govnih.gov This highlights the detailed mechanistic pathway for nucleophilic substitution on an activated thiophene ring.

Reaction Kinetics and Thermodynamic Profiles

The synthesis of this compound can be envisaged through two primary synthetic routes: direct N-alkylation of azocane with a 3-thenyl halide or a related electrophile, and reductive amination of thiophene-3-carbaldehyde with azocane. A comprehensive understanding of the reaction kinetics and thermodynamic profiles for these pathways is crucial for optimizing reaction conditions and maximizing product yield and selectivity. While specific experimental kinetic and thermodynamic data for the synthesis of this compound is not extensively documented in publicly available literature, a detailed analysis can be extrapolated from established principles of related reactions.

The formation of this compound is generally an exergonic process, meaning it is thermodynamically favorable. However, the kinetic feasibility and the rate of the reaction are dependent on the chosen synthetic route and the reaction conditions employed.

The initial step of amine addition to the carbonyl group is typically fast, but the subsequent dehydration to the iminium ion can be rate-limiting, and its equilibrium can be influenced by the removal of water. nih.gov The final reduction of the C=N bond of the iminium ion is generally a rapid and irreversible step. nih.govmasterorganicchemistry.com The choice of reducing agent is critical; reagents like sodium cyanoborohydride (NaBH3CN) are particularly effective as they are mild enough not to reduce the initial aldehyde but are capable of reducing the iminium ion. masterorganicchemistry.com

Alternatively, the synthesis can proceed via direct N-alkylation of azocane. This reaction's kinetics are highly dependent on the nature of the alkylating agent, the solvent, and the presence of a base. Mechanistic studies on the N-alkylation of amines with alcohols, catalyzed by iridium complexes, have identified the rate-determining step as the decoordination of the amine substrate and coordination of the imine intermediate to the metal center. acs.org In the context of N-alkylation of aromatic amines, it has been observed that electron-poor anilines can react more rapidly than their electron-rich counterparts in certain catalytic systems. acs.org

Table 1: Standard Molar Enthalpies of Formation for Selected Thiophene Derivatives

These values, particularly for 3-thiophenecarboxaldehyde, are foundational for estimating the enthalpy change of the reductive amination route. researchgate.net The enthalpy of formation for various thiophene derivatives has been a subject of study, with computational methods like PM3, MINDO, AM1, and MNDO being used to predict these values. osi.lv The PM3 method, in conjunction with linear regression, has shown a good correlation with experimental data. researchgate.netosi.lv

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the structure of organic molecules in solution. High-resolution NMR would provide detailed information about the hydrogen and carbon framework of 1-(thiophen-3-ylmethyl)azocane.

¹H NMR: A hypothetical ¹H NMR spectrum would be expected to show distinct signals for the protons on the thiophene (B33073) ring, the methylene (B1212753) bridge, and the azocane (B75157) ring. The chemical shifts (δ) would be indicative of the electronic environment of each proton. For instance, the thiophene protons would appear in the aromatic region (typically δ 6.5-8.0 ppm), while the protons of the azocane ring would be found in the aliphatic region (typically δ 1.0-3.5 ppm). The integration of these signals would correspond to the number of protons in each unique environment.

¹³C NMR: The ¹³C NMR spectrum would reveal all unique carbon atoms in the molecule. The carbon signals for the thiophene ring would be expected in the downfield region (δ 120-140 ppm), while the carbons of the azocane ring and the methylene bridge would be located in the upfield aliphatic region.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, a series of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons, for example, by showing correlations between the protons within the azocane ring and between the methylene bridge protons and the thiophene ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons that are two or three bonds away. It would be crucial for confirming the connection of the thiophen-3-ylmethyl group to the nitrogen atom of the azocane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be particularly important for determining the preferred conformation of the flexible eight-membered azocane ring and the relative orientation of the thiophene substituent.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis

HRMS is a critical tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₂H₁₉NS), HRMS would provide a precise mass measurement of the molecular ion, which could be used to confirm its molecular formula. Furthermore, analysis of the fragmentation pattern in the mass spectrum would offer valuable structural information, as characteristic fragments would arise from the cleavage of the thiophene ring, the azocane ring, and the bond connecting them.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

IR and Raman spectroscopy probe the vibrational modes of a molecule. The resulting spectra display bands corresponding to the stretching and bending of specific bonds and functional groups. For this compound, one would expect to observe characteristic C-H stretching vibrations for both the aromatic thiophene and aliphatic azocane rings, C-S stretching from the thiophene, and C-N stretching from the tertiary amine. The absence of certain bands, such as N-H stretching, would confirm the tertiary nature of the amine.

X-Ray Diffraction Analysis for Crystalline State Structural Determination and Intermolecular Interactions

Should this compound be obtained in a crystalline form, single-crystal X-ray diffraction would provide the most definitive structural information. This technique would determine the precise bond lengths, bond angles, and torsion angles of the molecule in the solid state. It would also reveal the three-dimensional packing of the molecules in the crystal lattice and any significant intermolecular interactions, such as hydrogen bonds or π-stacking, which can influence the physical properties of the compound.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Characterization of Paramagnetic Intermediates or Catalytic Species

EPR spectroscopy is a technique that is sensitive to species with unpaired electrons. In the context of this compound, EPR would not be directly applicable for the characterization of the ground-state molecule itself, as it is a diamagnetic species with no unpaired electrons. However, EPR could be a valuable tool if the compound were involved in reactions that generate radical intermediates or if it were to be used as a ligand in a paramagnetic metal complex.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the electronic structure and potential reactivity of molecules. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometries of molecules. nsf.gov It offers a balance between accuracy and computational cost, making it suitable for systems containing transition metals and organic molecules. nsf.govnih.gov The process involves finding the lowest energy arrangement of atoms, known as the optimized geometry. researchgate.netyoutube.com For a molecule with flexible parts like 1-(thiophen-3-ylmethyl)azocane, this involves not just optimizing a single structure but also exploring its various possible conformations to find the most stable ones.

Commonly used functionals like B3LYP or PBE0, combined with basis sets such as 6-31G* or def2-TZVP, are employed to perform these calculations. nsf.govresearchgate.net The geometry optimization process yields key structural parameters like bond lengths, bond angles, and dihedral angles for the molecule's most stable conformer.

Table 1: Predicted Structural Parameters of this compound from DFT Calculations

Parameter Moiety Atom(s) Involved Predicted Value
Bond Length Thiophene (B33073) C-S ~1.71 Å
Bond Length Thiophene C=C ~1.37 Å
Bond Length Thiophene C-C ~1.42 Å
Bond Length Linker C(thiophene)-C(methylene) ~1.51 Å
Bond Length Linker C(methylene)-N(azocane) ~1.47 Å
Bond Length Azocane (B75157) C-N ~1.48 Å
Bond Length Azocane C-C ~1.54 Å
Bond Angle Thiophene C-S-C ~92.2°
Bond Angle Linker C(thiophene)-C(methylene)-N ~112°
Bond Angle Azocane C-N-C ~115°

Note: These values are illustrative, based on typical data for thiophene and saturated nitrogen heterocycles. wikipedia.org

The thiophene ring is an aromatic heterocycle. wikipedia.org Its aromaticity stems from its planar, cyclic structure with a conjugated system of four carbon atoms and one sulfur atom, which contributes a lone pair of electrons to the π-system, fulfilling Hückel's rule (4n+2 π electrons). pharmaguideline.com Thiophene is considered more aromatic than furan (B31954) but less so than benzene (B151609). slideshare.net

Computational methods can quantify the aromaticity and electronic delocalization. Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), reveals the distribution of electron density. For thiophene, the HOMO is typically concentrated over the ring, indicating the delocalized π-electron system. The introduction of the (azocan-1-ylmethyl) substituent at the 3-position can influence the electronic distribution through inductive and hyperconjugative effects, which can be modeled to predict its impact on the ring's reactivity.

Computational modeling is instrumental in elucidating reaction mechanisms. By calculating the potential energy surface for a proposed reaction, researchers can identify the energies of reactants, intermediates, transition states, and products. researchgate.net This information helps determine the most likely reaction pathway and the activation energy, which governs the reaction rate.

For this compound, a key reaction would be electrophilic aromatic substitution on the thiophene ring. nih.gov Theoretical modeling could be used to predict the regioselectivity of such a reaction (i.e., whether an incoming electrophile would prefer to attack the C2, C4, or C5 position). This involves modeling the transition states for each possible pathway and comparing their relative energies. Such studies have been crucial in understanding and predicting the outcomes of complex reactions, including dearomatization cycloadditions of thiophenes. acs.orgacs.org

Molecular Dynamics Simulations for Conformational Landscapes of Azocane Ring Systems

Molecular Dynamics (MD) simulations are a powerful tool for exploring these conformational landscapes. nih.govnih.gov In an MD simulation, the motion of atoms is simulated over time by solving Newton's equations of motion. This allows the molecule to explore different shapes, overcoming small energy barriers to move between various local energy minima. By running a simulation for a sufficient length of time, one can generate a representative ensemble of conformations and calculate their relative populations, providing a detailed picture of the dynamic behavior of the azocane ring.

In Silico Prediction of Spectroscopic Properties

Computational chemistry allows for the in silico prediction of various spectroscopic properties, which can aid in the characterization of a synthesized compound. DFT calculations are routinely used to predict infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra. mdpi.comnih.gov

NMR Spectra: By performing calculations using methods like the Gauge-Including Atomic Orbital (GIAO) method, theoretical ¹H and ¹³C NMR chemical shifts can be predicted. researchgate.net These predictions are valuable for assigning signals in an experimental spectrum.

IR Spectra: The calculation of vibrational frequencies can generate a theoretical IR spectrum. nih.gov While there can be discrepancies between calculated and experimental frequencies, often due to the harmonic approximation used in calculations, the predicted spectra are highly useful for identifying the characteristic vibrational modes of functional groups. mdpi.com

Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

Atom Type Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Thiophene C2-H ~7.2 -
Thiophene C4-H ~7.0 -
Thiophene C5-H ~7.3 -
Thiophene C2 - ~126
Thiophene C3 - ~140
Thiophene C4 - ~128
Thiophene C5 - ~122
Methylene (B1212753) (-CH₂-) ~3.6 ~55
Azocane (α to N) ~2.6 ~54
Azocane (other) ~1.5-1.7 ~26-29

Note: Values are illustrative and relative to a standard reference like TMS. Actual shifts depend on solvent and other experimental conditions.

Rational Design and Optimization of Catalytic Systems using Computational Methods

Computational methods are a cornerstone of modern rational catalyst design. researchgate.netrsc.org Instead of relying solely on trial-and-error, scientists can use theoretical calculations to understand how a catalyst facilitates a specific reaction involving a substrate like this compound.

This process involves:

Modeling the Reaction: Using DFT to map out the entire catalytic cycle, identifying the rate-determining step and key intermediates. rsc.org

Identifying Descriptors: Finding properties of the catalyst (e.g., electronic properties, steric bulk, binding energy of an intermediate) that correlate with its activity and selectivity. researchgate.net

In Silico Screening: Creating a virtual library of potential catalysts and calculating the descriptor for each. This allows for the rapid screening of many candidates to identify the most promising ones for experimental synthesis and testing. acs.org

This approach accelerates the discovery of new and improved catalytic systems for the functionalization of complex molecules, including thiophene derivatives. rsc.orgrsc.org

Chemical Transformations and Derivatization of 1 Thiophen 3 Ylmethyl Azocane

Chemical Reactivity at the Azocane (B75157) Nitrogen Atom

The nitrogen atom of the azocane ring in 1-(thiophen-3-ylmethyl)azocane is a tertiary amine, making it a nucleophilic and basic center. This inherent reactivity allows for several key chemical transformations.

N-Oxidation: Tertiary amines can be oxidized to form N-oxides. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids (e.g., m-CPBA). The resulting N-oxide of this compound would exhibit altered polarity and basicity compared to the parent amine.

Quaternization: The lone pair of electrons on the nitrogen atom can react with alkyl halides (e.g., methyl iodide, benzyl bromide) in an SN2 reaction to form a quaternary ammonium (B1175870) salt. This process introduces a permanent positive charge on the nitrogen atom, significantly increasing the molecule's water solubility and modifying its biological interaction profile. The reaction rate is influenced by the nature of the alkylating agent and the solvent used.

Reaction with Acids: As a base, the azocane nitrogen readily reacts with both inorganic and organic acids to form the corresponding ammonium salts. This is a fundamental acid-base reaction that can be used for purification or to prepare salt forms of the compound with specific physical properties.

While specific studies on this compound are not extensively documented, the reactivity of the azocane nitrogen is expected to be analogous to other N-alkylated cyclic amines. For instance, the formation of hemiaminal ethers has been observed in related azocine ring systems in the presence of water and acid, highlighting the potential for complex reactivity at or near the nitrogen atom under certain conditions nih.gov.

Functionalization Reactions of the Thiophene (B33073) Ring

The thiophene ring is an electron-rich aromatic system, making it susceptible to various substitution reactions. The 3-substituted pattern, with the -(CH2)-azocane group, directs further substitution primarily to the C2 and C5 positions.

Regioselective Electrophilic Substitutions

Electrophilic aromatic substitution is a cornerstone of thiophene chemistry. The -(CH2)-azocane substituent at the 3-position is an activating group, directing incoming electrophiles to the C2 and C5 positions due to electronic effects. The regioselectivity between the C2 and C5 positions can often be controlled by the steric bulk of the electrophile and the reaction conditions.

Halogenation: Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). Due to the activating nature of the 3-substituent, these reactions can often proceed under mild conditions. The precise ratio of 2-halo to 5-halo isomers can depend on the solvent and temperature.

Nitration and Sulfonation: These reactions introduce nitro (-NO2) or sulfonic acid (-SO3H) groups onto the thiophene ring, typically using strong acids. These functional groups can serve as handles for further synthetic transformations.

Formylation: The Vilsmeier-Haack reaction (using DMF and POCl3) or other formylation methods can introduce a formyl group (-CHO), a versatile precursor for various other functionalities. Studies on 3-alkylthiophenes show that the regioselectivity of formylation can be tuned; smaller Vilsmeier reagents tend to favor substitution at the more electronically activated C2 position, while larger reagents can increase the proportion of the C5-substituted product researchgate.net.

Acylation: Friedel-Crafts acylation with an acyl chloride or anhydride in the presence of a Lewis acid catalyst (e.g., AlCl3) introduces a ketone moiety. This reaction is a common method for creating new carbon-carbon bonds on the thiophene ring.

Reaction Typical Reagents Primary Positions of Substitution Notes
BrominationN-Bromosuccinimide (NBS), Br2C2, C5Highly reactive; regioselectivity can be solvent-dependent.
FormylationDMF, POCl3 (Vilsmeier-Haack)C2 > C5The ratio of C2 to C5 substitution can be influenced by the steric bulk of the formylating agent researchgate.net.
AcylationRCOCl, AlCl3 (Friedel-Crafts)C2, C5Classic method for installing ketone functionalities.

Palladium-Catalyzed Cross-Coupling Reactions at Thiophene C-H/C-X Bonds

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to thiophene derivatives. youtube.com These reactions typically require a pre-functionalized thiophene, such as a bromo- or iodo-substituted derivative, which can be prepared via electrophilic halogenation as described above.

Suzuki-Miyaura Coupling: This reaction couples a thienyl halide (e.g., 2-bromo-1-(thiophen-3-ylmethyl)azocane) with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. It is a highly versatile method for forming biaryl structures or introducing alkyl, alkenyl, or alkynyl groups. nih.govmdpi.comyoutube.com The efficiency of Suzuki-Miyaura couplings involving thiophenes can be high, though it may require specific catalyst systems, such as those using palladium(II) acetate and specialized phosphine (B1218219) ligands like SPhos, to achieve good yields. nih.gov

Heck-Matsuda Coupling: This reaction involves the coupling of a thienyl halide with an alkene to form a substituted vinylthiophene. mdpi.com

Sonogashira Coupling: This reaction couples a thienyl halide with a terminal alkyne, providing a direct route to thienyl-alkyne structures.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling a thienyl halide with an amine. This would allow for the introduction of a secondary or tertiary amine directly onto the thiophene ring.

Direct C-H Arylation: More advanced methods allow for the direct coupling of a C-H bond on the thiophene ring with an aryl halide, avoiding the need for pre-halogenation. For 3-substituted thiophenes, this functionalization would also be directed to the C2 and C5 positions.

These cross-coupling reactions are fundamental in synthesizing complex molecules, such as regioregular poly(3-alkylthiophenes) for materials science applications, and demonstrate the vast potential for elaborating the thiophene core of this compound. researchgate.netnih.govcmu.edu

Coupling Reaction Thiophene Substrate Coupling Partner Catalyst System (Typical) Bond Formed
Suzuki-MiyauraThienyl-Halide (C-X)Boronic Acid/EsterPd(OAc)2 / SPhosC-C
Heck-MatsudaThienyl-Halide (C-X)AlkenePd catalystC-C (vinyl)
SonogashiraThienyl-Halide (C-X)Terminal AlkynePd catalyst / Cu(I)C-C (alkynyl)
Buchwald-HartwigThienyl-Halide (C-X)AminePd catalyst / LigandC-N

Modifications and Elaboration of the Methylene (B1212753) Linker

The methylene (-CH2-) group linking the thiophene and azocane rings is the most chemically inert part of the molecule. Direct functionalization of this benzylic-like C-H bond is challenging and typically requires harsh conditions or specialized reagents that may not be compatible with the other functional groups.

Radical Halogenation: Under free-radical conditions (e.g., using NBS and a radical initiator like AIBN or UV light), it might be possible to introduce a bromine atom at the methylene position. However, this reaction could compete with halogenation on the electron-rich thiophene ring.

Oxidation: Strong oxidizing agents could potentially oxidize the methylene bridge, but this would likely lead to cleavage of the C-C bond or oxidation of the thiophene sulfur atom.

A more practical approach to modifying the linker involves multi-step synthetic sequences rather than direct functionalization. For example, one could envision synthesizing analogues with different linker lengths or functionalities. This would involve starting from different precursors, such as a (thiophen-3-yl)acetic acid derivative to introduce a carbonyl group in the linker, or using alternative coupling chemistries to construct the thiophene-linker-amine skeleton. While direct modification is difficult, the concept of altering the linker is crucial in fields like drug design, where linker stability and conformation can be critical. nih.govmdpi.com

Lack of Research Data on this compound in Advanced Chemical Processes and Materials Science

Initial investigations into the applications of the chemical compound this compound in advanced chemical processes and materials science have revealed a significant absence of published research. Specifically, searches for its utility as a ligand in organometallic catalysis, its role as a chiral auxiliary or organocatalyst in asymmetric synthesis, and its use as a building block for complex non-biological molecular architectures have not yielded any relevant scientific literature.

Consequently, the detailed exploration of its potential in the development of azocane-containing ruthenium complexes for polymerization, including Ring-Opening Metathesis Polymerization (ROMP) and Atom-Transfer Radical Polymerization (ATRP), cannot be substantiated with current research findings. Similarly, there is no available data to support its application in asymmetric synthesis or in the construction of complex molecular structures outside of biological targets.

This lack of information prevents a thorough and scientifically accurate discussion on the specific topics outlined. Further research and publication in peer-reviewed scientific journals are necessary to elucidate the potential roles of this compound in these advanced chemical fields.

Q & A

Q. What are the key considerations for synthesizing 1-(thiophen-3-ylmethyl)azocane in a laboratory setting?

The synthesis of thiophene-azocane derivatives requires precise control of reaction parameters. For example, temperature, pressure, and reaction time must be optimized to maximize yield and purity. Continuous flow reactors (suitable for scaling) can enhance efficiency by reducing side reactions. Reagents like thiophene-3-acetic acid derivatives (e.g., 3-thiophene acetic acid) and coupling agents (e.g., thionyl chloride) are critical intermediates, as demonstrated in analogous syntheses . Safety protocols, including proper ventilation and personal protective equipment, are mandatory due to the reactivity of intermediates like thionyl chloride .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for structural validation. For instance, 1^1H NMR can confirm the integration of thiophene protons (δ ~6.5–7.5 ppm) and azocane methylene groups (δ ~2.5–3.5 ppm). High-resolution MS provides exact mass verification. Cross-validation with elemental analysis ensures purity, while discrepancies in spectral data may necessitate iterative purification (e.g., column chromatography) .

Q. What safety protocols are essential when handling thiophene-containing compounds like this compound?

Compliance with institutional Chemical Hygiene Plans is mandatory. Researchers must undergo safety training (with 100% exam compliance) and use fume hoods for volatile reagents. Thiophene derivatives may pose sensitization risks, requiring glovebox use for air-sensitive steps. Emergency protocols for spills or exposure should align with OSHA standards, emphasizing neutralization and proper waste disposal .

Advanced Research Questions

Q. How can factorial design optimize the synthesis parameters for this compound?

Factorial design enables systematic exploration of variables (e.g., temperature, catalyst loading, solvent ratio). A 2k^k factorial approach identifies interactions between factors. For example, a study might vary reaction temperature (40–80°C) and catalyst concentration (1–5 mol%) to determine optimal conditions. Response surface methodology (RSM) can further refine these parameters, minimizing byproduct formation while maximizing yield .

Q. What computational strategies aid in predicting the reactivity of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as frontier molecular orbitals (HOMO/LUMO), to predict electrophilic/nucleophilic sites. Molecular dynamics simulations assess conformational stability, particularly for the azocane ring’s puckering dynamics. Software like Gaussian or ORCA integrates these methods, enabling virtual screening of reaction pathways and solvent effects .

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Comparative analysis using complementary techniques is critical. For example, conflicting 13^13C NMR signals may arise from dynamic rotational isomerism in the azocane ring. Variable-temperature NMR or 2D-COSY experiments can resolve ambiguities. Cross-referencing with X-ray crystallography (if crystalline) provides definitive structural confirmation. Discrepancies between theoretical and experimental IR spectra may indicate impurities, necessitating HPLC-MS purification .

Q. What advanced separation techniques improve purity in thiophene-azocane derivatives?

Membrane-based technologies (e.g., nanofiltration) or high-performance liquid chromatography (HPLC) with chiral columns can isolate enantiomers. Simulated moving bed (SMB) chromatography is scalable for industrial applications. Process control systems (e.g., PID controllers) maintain consistency in continuous flow setups, while in-line UV/Vis monitoring detects impurities in real-time .

Methodological Tables

Parameter Optimization Range Technique Reference
Reaction Temperature40–80°CFactorial Design (RSM)
Catalyst Loading1–5 mol%DFT Calculations
Purification MethodHPLC (C18 column)Simulated Moving Bed (SMB)
Characterization Key Metrics Resolution Strategy
NMR DiscrepanciesSignal splittingVT-NMR or 2D-COSY
MS PurityIsotopic pattern matchCross-validation with HRMS

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.